4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves multiple steps, starting from base sulfonamide structures. For example, the synthesis of novel sulfonamide derivatives, including thiadiazole and triazole derivatives, often involves reactions with hydrazine derivatives or through heteroaromatization processes. These methods result in compounds with potential antimicrobial and anticancer properties (Abdelall, M. M., Bashandy, M. S., & El-Morsy, A. M., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide can be elucidated using various spectroscopic techniques, including IR, 1H NMR, and mass spectral data. These techniques provide detailed information about the molecular framework and the arrangement of different functional groups in the compound (Abdelall et al., 2010).
Scientific Research Applications
Antimicrobial Applications : A study by Desai et al. (2013) demonstrated the synthesis of thiazole derivatives with significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains. This highlights the potential of thiazole derivatives in treating microbial diseases.
DNA Interaction and Anticancer Activity : Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes revealed their capacity to bind and cleave DNA, with implications for anticancer activity. These complexes exhibited potent antiproliferative effects on yeast and human tumor cells, suggesting their potential as therapeutic agents in cancer treatment.
Anticancer and Antimicrobial Properties : Al-Mutabagani et al. (2021) in their study Al-Mutabagani et al. (2021) synthesized thiazole derivatives that showed efficacy against various bacterial strains and cancer cell lines. The low toxicity to normal cells indicated the safety and potential of these compounds for further pharmacological studies.
Antifungal and Antibacterial Applications : Bharti et al. (2010) synthesized thiazole derivatives with promising antifungal and antibacterial activities, as reported in their study Bharti et al. (2010). These compounds were effective against strains such as Candida albicans and Aspergillus flavus, suggesting their potential as antimicrobial agents.
Antiproliferative Agents : A study by El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives with significant cytotoxic activity against human cell lines, indicating their potential as antiproliferative agents in cancer therapy.
Antihypertensive Agents : Abdel-Wahab et al. (2008) explored thiazole derivatives as antihypertensive α-blocking agents, as seen in their research Abdel-Wahab et al. (2008). These compounds showed good α-blocking activity and low toxicity, indicating their potential use in hypertension management.
Photosensitizer in Cancer Treatment : Pişkin et al. (2020) developed a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, as per their study Pişkin et al. (2020). This compound has potential applications as a Type II photosensitizer in photodynamic therapy for cancer treatment.
Anticancer Evaluation : Carradori et al. (2013) synthesized thiazole-hydrazine derivatives with significant anti-Candida activity and low cell toxicity, as shown in their research Carradori et al. (2013). These compounds may serve as effective antifungal agents in medical applications.
Anticancer Activity of Aminothiazole-Paeonol Derivatives : Tsai et al. (2016) investigated the anticancer effect of aminothiazole-paeonol derivatives on various cancer cell lines, as detailed in their study Tsai et al. (2016). These compounds showed higher potency against specific cancer cell lines compared to traditional drugs like 5-fluorouracil.
Synthesis of COVID-19 Inhibitors : Alghamdi et al. (2023) designed N-aminothiazole-hydrazineethyl-pyridines targeting the main protease of SARS-CoV-2, as explained in their paper Alghamdi et al. (2023). Molecular docking and dynamics simulation studies suggested these compounds as potential COVID-19 inhibitors.
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is believed to be the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound this compound interacts with its target, the DprE1 enzyme, leading to the inhibition of the enzyme’s activity . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
The compound this compound affects the arabinogalactan biosynthesis pathway . The disruption of this pathway leads to downstream effects such as the weakening of the mycobacterial cell wall, which can result in the death of the bacteria .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the DprE1 enzyme . This inhibition disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall . These effects can result in the death of the bacteria .
properties
IUPAC Name |
4-[[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-4-26-13-7-10-15-16(11-13)27-18(19-15)21-20-17(23)12-5-8-14(9-6-12)28(24,25)22(2)3/h5-11H,4H2,1-3H3,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWNZOHYARJGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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